Sodium 5-chloro-N-(2-(4-((((cyclohexylamino)carbonyl)amino)sulphonyl)phenyl)ethyl)-2-methoxybenzamidate

Description

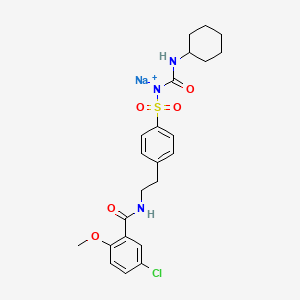

Sodium 5-chloro-N-(2-(4-((((cyclohexylamino)carbonyl)amino)sulphonyl)phenyl)ethyl)-2-methoxybenzamidate, also known as glibenclamide, is a second-generation sulfonylurea compound. It is primarily used as an oral hypoglycemic agent for the treatment of type 2 diabetes mellitus. This compound stimulates insulin secretion from pancreatic beta cells, thereby lowering blood glucose levels .

Properties

CAS No. |

20271-40-3 |

|---|---|

Molecular Formula |

C23H27ClN3NaO5S |

Molecular Weight |

516.0 g/mol |

IUPAC Name |

sodium;[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl]sulfonyl-(cyclohexylcarbamoyl)azanide |

InChI |

InChI=1S/C23H28ClN3O5S.Na/c1-32-21-12-9-17(24)15-20(21)22(28)25-14-13-16-7-10-19(11-8-16)33(30,31)27-23(29)26-18-5-3-2-4-6-18;/h7-12,15,18H,2-6,13-14H2,1H3,(H3,25,26,27,28,29);/q;+1/p-1 |

InChI Key |

FEAZVKXLWFYRJK-UHFFFAOYSA-M |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)[N-]C(=O)NC3CCCCC3.[Na+] |

Related CAS |

16931-15-0 20271-40-3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 5-chloro-N-(2-(4-((((cyclohexylamino)carbonyl)amino)sulphonyl)phenyl)ethyl)-2-methoxybenzamidate involves multiple steps. The key steps include the formation of the sulfonylurea moiety and the attachment of the cyclohexylamino group. The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. The final product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

Sodium 5-chloro-N-(2-(4-((((cyclohexylamino)carbonyl)amino)sulphonyl)phenyl)ethyl)-2-methoxybenzamidate undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: Nucleophilic substitution reactions can occur at the chloro or methoxy positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound .

Scientific Research Applications

Sodium 5-chloro-N-(2-(4-((((cyclohexylamino)carbonyl)amino)sulphonyl)phenyl)ethyl)-2-methoxybenzamidate has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying sulfonylurea chemistry and reaction mechanisms.

Biology: Investigated for its effects on pancreatic beta cells and insulin secretion.

Medicine: Extensively studied for its therapeutic effects in managing type 2 diabetes mellitus.

Industry: Used in the development of new hypoglycemic agents and as a reference standard in quality control.

Mechanism of Action

The compound exerts its hypoglycemic effects by binding to ATP-sensitive potassium channels on pancreatic beta cells. This binding inhibits potassium efflux, leading to cell depolarization and the opening of voltage-gated calcium channels. The influx of calcium ions triggers the exocytosis of insulin-containing vesicles, thereby increasing insulin secretion and lowering blood glucose levels .

Comparison with Similar Compounds

Similar Compounds

Tolbutamide: Another first-generation sulfonylurea with a similar mechanism of action but shorter duration of effect.

Glipizide: A second-generation sulfonylurea with a faster onset of action and shorter half-life compared to glibenclamide.

Gliclazide: Known for its selective action on pancreatic beta cells and lower risk of hypoglycemia.

Uniqueness

Sodium 5-chloro-N-(2-(4-((((cyclohexylamino)carbonyl)amino)sulphonyl)phenyl)ethyl)-2-methoxybenzamidate is unique due to its long duration of action and high potency. It is also recognized by the World Health Organization as an essential medicine for the treatment of type 2 diabetes mellitus .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.